N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE
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Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H22Cl3N3O2S and its molecular weight is 474.83. The purity is usually 95%.
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Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its interaction with biological targets, potentially influencing its pharmacodynamics.
Biological Activity Overview
Research indicates that compounds with a benzothiazole structure exhibit various biological activities, including:
- Anticancer Activity : Benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through multiple pathways.
- Antibacterial Properties : The compound may possess antibacterial effects against various pathogens.
- Antifungal and Anthelmintic Effects : Similar compounds have been reported to exhibit antifungal and anthelmintic activities.
The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
- Anticancer Activity :
- Antibacterial Activity :
- Mechanistic Insights :
Data Tables
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S.ClH/c1-24(2)11-4-12-25(18(26)13-27-15-9-7-14(21)8-10-15)20-23-19-16(22)5-3-6-17(19)28-20;/h3,5-10H,4,11-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSLSFUXLPVFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)COC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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